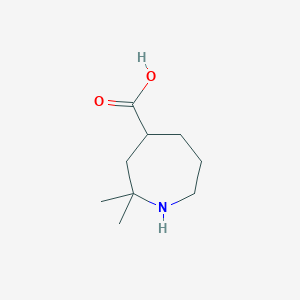![molecular formula C8H10O4 B13122251 Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B13122251.png)
Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclopropane ring and a tetrahydrofuran ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate typically involves the reaction of cyclopropyl ketones with alkynyl compounds under base-catalyzed conditions. A common method includes the use of t-BuOK/t-BuOH/THF as the catalytic system at room temperature . This reaction proceeds via a regio- and stereoselective manner to afford the desired spirocycles.
Industrial Production Methods
While specific industrial production methods for Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Industry: Utilized as a building block in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting their activity. This compound can also undergo alkylation at the acidic center, which is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is unique due to its specific spiro linkage and the presence of both ketone and ester functional groups. This combination provides distinct reactivity and potential for diverse applications compared to its analogues.
Eigenschaften
Molekularformel |
C8H10O4 |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-11-7(10)6-5(9)4-12-8(6)2-3-8/h6H,2-4H2,1H3 |
InChI-Schlüssel |
WNQZZFNYTUZPLN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(=O)COC12CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)


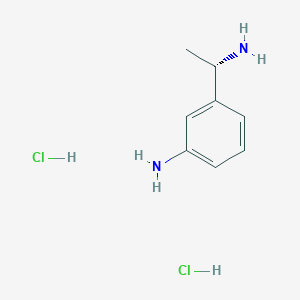
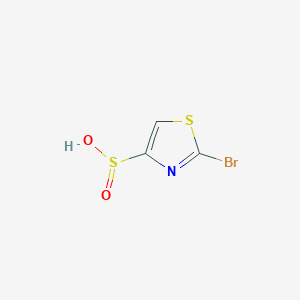
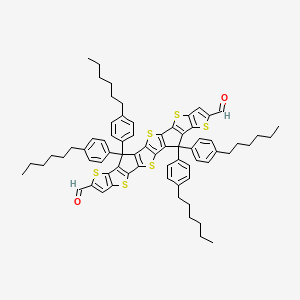
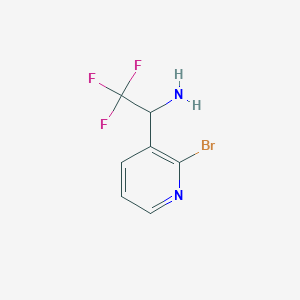
![1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one](/img/structure/B13122208.png)

